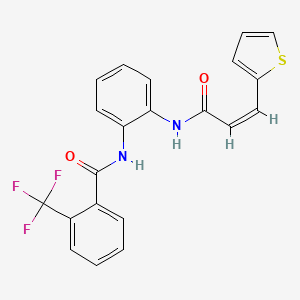

(Z)-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[[(Z)-3-thiophen-2-ylprop-2-enoyl]amino]phenyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N2O2S/c22-21(23,24)16-8-2-1-7-15(16)20(28)26-18-10-4-3-9-17(18)25-19(27)12-11-14-6-5-13-29-14/h1-13H,(H,25,27)(H,26,28)/b12-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBXFVUIFHUKSB-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C=CC3=CC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)/C=C\C3=CC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

(Z)-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant data and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiophene ring, an acrylamide moiety, and a trifluoromethyl group. The synthesis typically involves multi-step organic reactions, which may include the following steps:

- Formation of the Thiophene Ring : Starting from thiophene derivatives.

- Introduction of the Acrylamide Group : Condensation reactions to form the acrylamide linkage.

- Trifluoromethylation : Incorporation of the trifluoromethyl group, which can enhance biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to (Z)-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)-2-(trifluoromethyl)benzamide exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various strains of bacteria and fungi, suggesting a potential role in treating infections .

Enzyme Inhibition

The compound's structure suggests potential interactions with specific enzymes. For instance, derivatives with similar functional groups have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in neurodegenerative diseases such as Alzheimer's . The inhibition profiles indicate that these compounds can modulate cholinergic activity, potentially offering therapeutic effects.

Anticancer Activity

Preliminary studies suggest that (Z)-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)-2-(trifluoromethyl)benzamide may possess anticancer properties. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

Case Studies

- Study on Antimicrobial Activity : A series of derivatives were synthesized and tested against Mycobacterium tuberculosis and other pathogens. Results indicated moderate to high inhibitory concentrations (IC50 values ranging from 27.04 to 106.75 µM), demonstrating the potential of these compounds as antimicrobial agents .

- Enzyme Inhibition Research : A study evaluated several derivatives for their inhibitory effects on AChE and BuChE, revealing that some compounds exhibited lower IC50 values than established drugs like rivastigmine, indicating promising leads for further development in neuropharmacology .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

- Electronic Effects : The trifluoromethyl group in the target compound induces strong electron-withdrawing effects, polarizing the benzamide carbonyl and enhancing hydrogen-bond acceptor capacity compared to 3-methylbenzamide derivatives .

- Conformational Analysis : X-ray data from dihydrothiazol-2-ylidene benzamide analogs (e.g., C24H20N2O2S) reveal planar geometries with dihedral angles <10° between aromatic rings, suggesting similar rigidity in the target compound’s acrylamido-phenyl linkage .

- Biological Activity : Thiophene-containing analogs like 2112 show moderate cytotoxicity in cancer cell lines, while flutolanil’s fungicidal efficacy highlights the role of trifluoromethyl substitution in targeting mitochondrial enzymes .

Q & A

Q. What are the key considerations for synthesizing (Z)-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)-2-(trifluoromethyl)benzamide to ensure high yield and purity?

- Methodological Answer : Synthesis involves sequential condensation, reduction, and alkylation reactions. Critical steps include:

- Condensation : Reacting acryloyl chloride derivatives with aniline intermediates under anhydrous conditions to form the acrylamido linkage. Use of coupling agents like EDC/HOBt improves efficiency .

- Stereochemical Control : Employ Z-selective catalysts (e.g., light-mediated or metal-catalyzed conditions) to favor the (Z)-configuration of the acrylamido group .

- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) and HPLC (C18 columns, acetonitrile/water mobile phase) ensure >95% purity. LC-MS monitors by-products like hydrolyzed amides .

Q. How can the stereochemistry (Z-configuration) of the acrylamido group be confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : The coupling constant (J) between the α,β-protons of the acrylamido group typically ranges from 10–12 Hz for the (Z)-isomer, compared to 12–16 Hz for the (E)-isomer .

- X-ray Crystallography : Single-crystal analysis provides definitive confirmation of spatial arrangement .

- Computational Modeling : DFT calculations predict stability differences between (Z) and (E) isomers, corroborated by experimental data .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Peaks at ~1647 cm⁻¹ (C=O stretching), ~1593 cm⁻¹ (C=C stretching), and ~834 cm⁻¹ (C-Cl stretching) confirm functional groups .

- HRMS : Accurate mass analysis (e.g., [M+H]+ calculated for C₁₈H₁₃F₆N₂O₂: 423.0801) validates molecular composition .

- ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl groups (δ -62 ppm in ¹⁹F NMR) ensure structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments between HPLC and NMR data?

- Methodological Answer :

- Multi-Modal Analysis : Combine reverse-phase HPLC (e.g., C18 column) with orthogonal methods like ion-exchange chromatography or 2D NMR (HSQC, HMBC) to detect co-eluting impurities or solvent residues .

- Spiking Experiments : Add synthetic impurities (e.g., hydrolyzed amide or dehalogenated by-products) to confirm retention times and spectral overlaps .

- Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) for absolute purity quantification, independent of chromatographic assumptions .

Q. What role does the thiophene moiety play in modulating biological activity or material properties?

- Methodological Answer :

- Biological Systems : Thiophene enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase or GABA receptors). In vitro assays (IC₅₀ profiling) compare activity against analogues with phenyl or furan substituents .

- Material Science : Thiophene’s electron-rich structure improves charge transport in organic semiconductors. Cyclic voltammetry (CV) measures redox potentials (e.g., HOMO/LUMO levels) to assess electronic properties .

Q. How can side reactions during alkylation steps (e.g., over-alkylation or elimination) be minimized?

- Methodological Answer :

- Temperature Control : Maintain reactions at 0–25°C to suppress elimination pathways .

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amines to prevent undesired nucleophilic attacks .

- Catalyst Screening : Test palladium or copper catalysts for selective mono-alkylation. Monitor reaction progress via TLC or in-situ IR .

Q. What computational tools predict the compound’s metabolic stability or toxicity?

- Methodological Answer :

- ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME calculates logP (lipophilicity), CYP450 inhibition, and plasma protein binding. Validate with in vitro microsomal assays (e.g., human liver microsomes) .

- Docking Studies : Molecular docking (AutoDock Vina) identifies potential off-target interactions, such as with hERG channels, to prioritize analogues with safer profiles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 for receptor studies) and assay conditions (e.g., ATP concentration in kinase assays) .

- Batch Analysis : Compare compound purity and stability (via accelerated degradation studies) across studies. Impurities like oxidized thiophene derivatives may alter activity .

- Meta-Analysis : Use public databases (ChEMBL, PubChem) to aggregate data and identify trends in structure-activity relationships (SAR) .

Methodological Tables

Q. Table 1: Comparative Yields of Synthesis Routes

| Step | Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Condensation | EDC/HOBt, DCM, RT | 85 | 92 | |

| Reduction | NaBH₄, MeOH, 0°C | 78 | 89 | |

| Alkylation | Pd(OAc)₂, K₂CO₃, DMF, 80°C | 91 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.